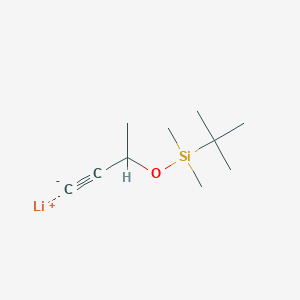
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is a chemical compound with the molecular formula C₁₀H₂₀OSiLi It is an organolithium compound that features a lithium atom bonded to a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane typically involves the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with a lithium reagent. One common method is the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of products, including new organolithium compounds .
Aplicaciones Científicas De Investigación
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane involves the formation of a highly reactive organolithium species. This species can act as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the formation of new bonds .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural features.
n-Butyllithium: A commonly used organolithium reagent with different steric and electronic properties.
sec-Butyllithium: Another variant of butyllithium with distinct reactivity patterns.
Uniqueness
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is unique due to its combination of a lithium atom with a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group. This unique structure imparts specific reactivity and selectivity in organic synthesis, making it a valuable reagent for various applications .
Propiedades
Número CAS |
111239-04-4 |
|---|---|
Fórmula molecular |
C10H19LiOSi |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane |
InChI |
InChI=1S/C10H19OSi.Li/c1-8-9(2)11-12(6,7)10(3,4)5;/h9H,2-7H3;/q-1;+1 |
Clave InChI |
SRDBHPPQQIFWOO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C#[C-])O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


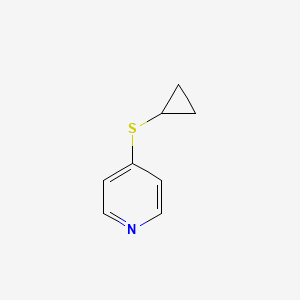
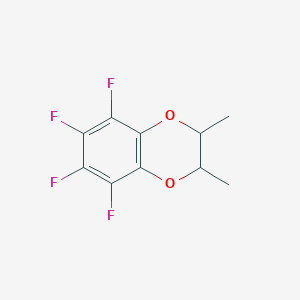
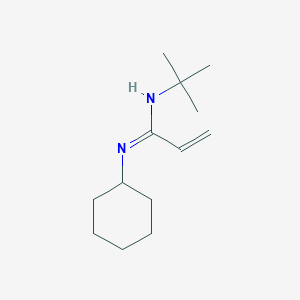

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
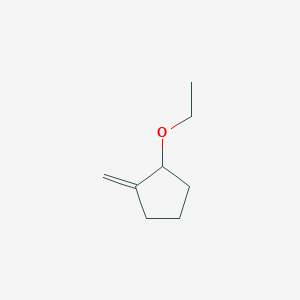
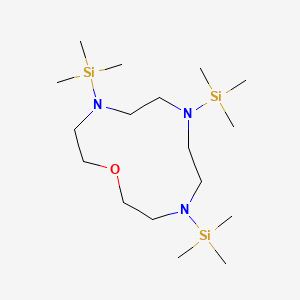
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


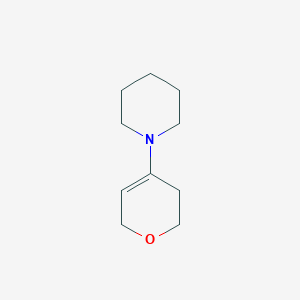
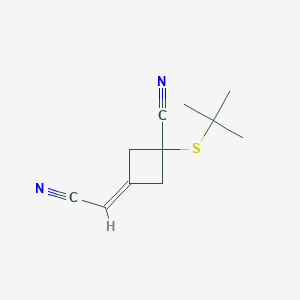
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
